![molecular formula C8H10BrN3 B1499860 2-Bromo-5-(pyrrolidin-1-YL)pyrazine CAS No. 1001050-21-0](/img/structure/B1499860.png)
2-Bromo-5-(pyrrolidin-1-YL)pyrazine
Overview
Description
“2-Bromo-5-(pyrrolidin-1-YL)pyrazine” is a chemical compound with the CAS Number: 1001050-21-0 . It has a molecular weight of 228.09 and is typically stored in a refrigerator . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Bromo-5-(pyrrolidin-1-YL)pyrazine” is 1S/C8H10BrN3/c9-7-5-11-8(6-10-7)12-3-1-2-4-12/h5-6H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Bromo-5-(pyrrolidin-1-YL)pyrazine” is a solid at room temperature . It has a molecular weight of 228.09 . The compound is typically stored in a refrigerator .Scientific Research Applications
Pharmaceutical Intermediates
2-Bromo-5-(pyrrolidin-1-YL)pyrazine: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure serves as a building block in the creation of molecules with potential therapeutic effects. The bromine atom in the compound can undergo further chemical reactions, allowing for the introduction of other functional groups that can enhance the biological activity of the final pharmaceutical product .
Material Science
In material science, this compound can be used to modify the surface properties of materials. By attaching to the surface of polymers or other materials, it can impart changes in characteristics such as hydrophobicity, which can be crucial for applications like coatings and sensor technologies .
Chemical Synthesis
This compound is valuable in chemical synthesis, where it can act as a reagent or catalyst in the formation of more complex molecules. Its pyrazine ring provides a stable framework that can participate in various chemical transformations, leading to a wide range of synthetic applications .
Chromatography
2-Bromo-5-(pyrrolidin-1-YL)pyrazine: can be used in chromatography as a standard or reference compound. Its distinct chemical properties allow it to be used in the calibration of chromatographic systems, ensuring accurate and reproducible results in analytical procedures .
Analytical Research
In analytical research, this compound can be employed as a molecular probe due to its unique electronic and structural properties. It can help in the study of molecular interactions and the development of new analytical methods .
Life Science Research
The compound finds applications in life science research, where it can be used to study biological pathways and processes. Its incorporation into biomolecules can help in tracing and understanding the mechanisms of action within biological systems .
Agrochemical Research
In the field of agrochemicals, 2-Bromo-5-(pyrrolidin-1-YL)pyrazine can be used to develop new pesticides or herbicides. Its structure can be modified to target specific pests or weeds, contributing to the development of more effective and selective agrochemical agents .
Environmental Science
Lastly, this compound can be applied in environmental science to detect and quantify pollutants. Its reactivity with certain contaminants can be harnessed in the design of sensors that monitor environmental health and safety .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements are P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
properties
IUPAC Name |
2-bromo-5-pyrrolidin-1-ylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c9-7-5-11-8(6-10-7)12-3-1-2-4-12/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPYLBAZSVUCNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670280 | |
Record name | 2-Bromo-5-(pyrrolidin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1001050-21-0 | |
Record name | 2-Bromo-5-(pyrrolidin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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